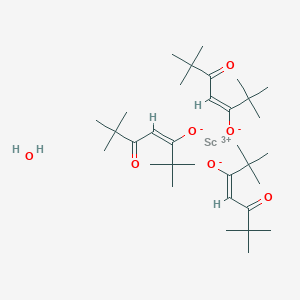
Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate is a coordination compound of scandium. It is often used in various scientific research applications due to its unique properties. The compound is known for its high purity and is typically used as a catalyst in various chemical reactions .
Preparation Methods
The synthesis of Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate involves the reaction of scandium salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent. The reaction is typically carried out under controlled conditions to ensure high purity and yield. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of scandium.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups. Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like hydrogen or lithium aluminum hydride, and various ligands for substitution reactions. .
Scientific Research Applications
Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate is widely used in scientific research due to its versatility:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound is used in the study of biological systems, particularly in understanding metal-ligand interactions.
Industry: The compound is used in the production of high-performance materials, including advanced ceramics and electronic components
Mechanism of Action
The mechanism by which Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate exerts its effects involves the coordination of scandium with the ligands. This coordination alters the electronic properties of the scandium ion, making it more reactive in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate is unique due to its high purity and specific coordination environment. Similar compounds include:
Yttrium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Similar in structure but with yttrium instead of scandium.
Lanthanum(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Another similar compound with lanthanum.
Nickel(II)bis(2,2,6,6-tetramethyl-3,5-heptanedionate): A similar compound with nickel, but with different coordination properties. These compounds share similar ligands but differ in their central metal ions, leading to different reactivity and applications
Properties
Molecular Formula |
C33H59O7Sc |
|---|---|
Molecular Weight |
612.8 g/mol |
IUPAC Name |
scandium(3+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate |
InChI |
InChI=1S/3C11H20O2.H2O.Sc/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h3*7,12H,1-6H3;1H2;/q;;;;+3/p-3/b3*8-7+;; |
InChI Key |
STAICWMCLISAER-YCLPLZAJSA-K |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.O.[Sc+3] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Sc+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















